2-Methyl-N-phenylaniline is a compound that is structurally related to various pharmacologically active molecules. While the specific compound 2-methyl-N-phenylaniline itself is not directly mentioned in the provided papers, the papers do discuss related compounds that share a phenyl group and have been modified to exhibit certain biological activities. For instance, phenyl N-tert-butylnitrone (PBN) is a nitrone-based compound with a phenyl group that has been studied for its pharmacological effects in animal models, including protection against various types of injury and disease states1. Similarly, a series of novel analogues of anticholinesterases, which are important in Alzheimer's disease treatment, have been synthesized with methyl substituents on the phenyl group, indicating the significance of phenyl modifications in medicinal chemistry2.
The mechanism of action for compounds related to 2-methyl-N-phenylaniline can be complex and multifaceted. For example, PBN is known to trap free radicals, which suggests a potential antioxidant mechanism. However, mechanistic studies have shown that PBN also inhibits the expression of pro-inflammatory genes, indicating that its protective action may involve more than just free radical scavenging1. In the case of the anticholinesterase analogues, the structure/activity relationship analysis and molecular modeling have confirmed the catalytic triad mechanism of binding within acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes targeted in Alzheimer's disease therapy2. These findings highlight the importance of understanding the detailed mechanisms by which these compounds interact with biological systems.
The pharmacological properties of compounds similar to 2-methyl-N-phenylaniline have been explored in various fields. PBN, for instance, has shown a wide range of protective effects in animal models, including against endotoxin shock, ischemia-reperfusion injury, bacterial meningitis, thalidomide-induced teratogenicity, drug-induced diabetogenesis, and hepatocarcinogenesis1. This suggests potential applications in the treatment of inflammatory diseases, neuroprotection, and cancer prevention. On the other hand, the synthesized methyl analogues of phenserine and physostigmine have been investigated for their inhibitory action against AChE and BChE, which is crucial in the development of Alzheimer's pharmacotherapeutics2. These studies provide a foundation for the design of new drugs that could potentially treat a variety of conditions related to oxidative stress and neurodegeneration.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: